1-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine
Overview
Description
1-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine, also known as N-butyl-1-pyrazole ethanamine, is a heterocyclic compound with a pyrazole ring system. It is an important intermediate in the synthesis of a variety of pharmaceuticals, and is used in the synthesis of a variety of other compounds. This compound has a wide range of applications in the pharmaceutical, agrochemical, and industrial fields.
Scientific Research Applications
Synthesis and Chemical Properties
1-(1-butyl-1H-pyrazol-4-yl)ethan-1-amine, while not directly mentioned, is related to pyrazoline derivatives that have been extensively studied for their versatile applications in the synthesis of heterocyclic compounds. Pyrazolines, including closely related compounds, serve as essential intermediates in synthesizing various heterocycles, such as pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans. These compounds have been utilized in generating a wide range of heterocyclic compounds and dyes due to their unique reactivity under mild conditions, offering a broad spectrum of applications in medicinal chemistry and materials science (Gomaa & Ali, 2020).
Medicinal Chemistry and Drug Development
Pyrazoline derivatives, closely related to the compound , have shown significant promise as novel anticancer agents. Their synthesis and biological evaluation have revealed a wide range of bioactivities, underscoring their potential in drug discovery and development. These derivatives exhibit various biological effects, including anticancer activity, highlighting the scaffold's versatility and importance in medicinal chemistry (Ray et al., 2022).
Environmental and Catalysis Applications
The chemistry of pyrazoline derivatives extends beyond medicinal applications, including their role in environmental science and catalysis. For instance, amine-functionalized sorbents, related to the structure of this compound, have been identified as effective materials for removing persistent pollutants from water. This application is particularly relevant for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from drinking water, demonstrating the compound's potential utility in environmental remediation efforts (Ateia et al., 2019).
Properties
IUPAC Name |
1-(1-butylpyrazol-4-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-12-7-9(6-11-12)8(2)10/h6-8H,3-5,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMDCCMOGCVQJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C=N1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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